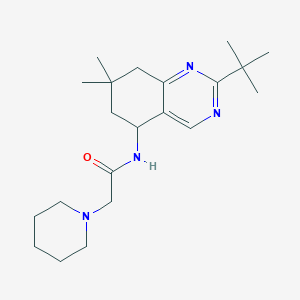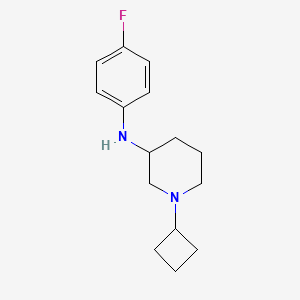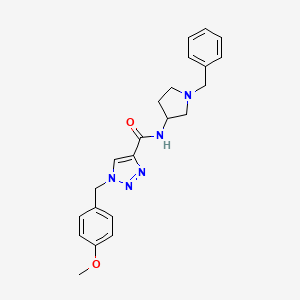![molecular formula C22H19N5O2 B6062176 N-[4-(acetylamino)phenyl]-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide](/img/structure/B6062176.png)
N-[4-(acetylamino)phenyl]-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(acetylamino)phenyl]-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide, commonly known as "compound X," is a novel small molecule compound that has gained significant attention in the scientific community for its potential applications in various fields of research.
Mécanisme D'action
The mechanism of action of compound X involves its ability to modulate various signaling pathways that are involved in the pathogenesis of different diseases. In cancer, compound X inhibits the PI3K/Akt/mTOR pathway, which is essential for cancer cell growth and survival. In inflammation, compound X inhibits the NF-κB pathway, which is responsible for the production of pro-inflammatory cytokines. In neurological disorders, compound X activates the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
Compound X has been shown to have various biochemical and physiological effects, depending on the target pathway and disease model. In cancer, compound X induces apoptosis, inhibits angiogenesis, and reduces cell proliferation. In inflammation, compound X reduces the production of pro-inflammatory cytokines and inhibits the infiltration of immune cells. In neurological disorders, compound X reduces oxidative stress, inhibits neuroinflammation, and promotes neuroprotection.
Avantages Et Limitations Des Expériences En Laboratoire
Compound X has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. However, there are also some limitations to its use, including its limited solubility in aqueous solutions and its high cost.
Orientations Futures
There are several future directions for the research and development of compound X. One potential direction is the optimization of its chemical structure to improve its pharmacological properties, such as solubility and bioavailability. Another direction is the exploration of its potential applications in other disease models, such as metabolic disorders and cardiovascular diseases. Additionally, the development of novel drug delivery systems for compound X could enhance its therapeutic efficacy and reduce its toxicity.
Méthodes De Synthèse
The synthesis of compound X involves a series of chemical reactions that result in the formation of the final product. The initial step involves the preparation of 1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid. This is followed by the reaction of the acid with acetic anhydride to produce the acetylated derivative. The final step involves the reaction of the acetylated derivative with 4-aminophenyl to form compound X.
Applications De Recherche Scientifique
Compound X has been extensively studied for its potential applications in various fields of research, including cancer, inflammation, and neurological disorders. In cancer research, compound X has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, compound X has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological disorder research, compound X has been shown to have neuroprotective effects by reducing oxidative stress and inhibiting neuroinflammation.
Propriétés
IUPAC Name |
N-(4-acetamidophenyl)-1-phenyl-5-pyrrol-1-ylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O2/c1-16(28)24-17-9-11-18(12-10-17)25-21(29)20-15-23-27(19-7-3-2-4-8-19)22(20)26-13-5-6-14-26/h2-15H,1H3,(H,24,28)(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHHAQGDHVRWBEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2=C(N(N=C2)C3=CC=CC=C3)N4C=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(acetylamino)phenyl]-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)carbonyl]-1-(2-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6062094.png)
![2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-N-(4-nitrophenyl)acetamide](/img/structure/B6062109.png)
![methyl 2-[(1-azepanylcarbonothioyl)amino]-5-methyl-4-phenyl-3-thiophenecarboxylate](/img/structure/B6062110.png)

![ethyl 4-{4-[methyl(phenylsulfonyl)amino]benzoyl}-1-piperazinecarboxylate](/img/structure/B6062128.png)
![methyl 4-ethyl-5-methyl-2-[({[1-(3-phenoxybenzyl)-1H-pyrazol-4-yl]amino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B6062135.png)
![1-[(2,5-dimethoxyphenyl)sulfonyl]-4-(phenylsulfonyl)piperazine](/img/structure/B6062147.png)
![7-(3-methoxypropyl)-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6062161.png)

![2-[4-[2-(allyloxy)benzyl]-1-(3-methylbutyl)-2-piperazinyl]ethanol](/img/structure/B6062179.png)

![N-(4-{1-[(4-chlorophenyl)sulfonyl]-2-pyrrolidinyl}-1,3-thiazol-2-yl)-2,2-dimethylpropanamide](/img/structure/B6062189.png)
![N-[4-(4-thiomorpholinylsulfonyl)phenyl]acetamide](/img/structure/B6062197.png)
![6-(4-methyl-3-phenyl-1-piperazinyl)-N-(2-thienylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B6062201.png)